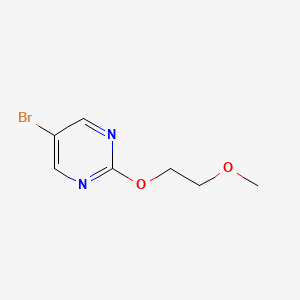

5-溴-2-(2-甲氧基乙氧基)嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Bromo-2-(2-methoxyethoxy)pyrimidine is a brominated pyrimidine derivative that is of interest due to its potential applications in pharmaceuticals and as an intermediate in organic synthesis. Pyrimidine itself is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring.

Synthesis Analysis

The synthesis of brominated pyrimidine derivatives can be achieved through various methods. For instance, 5-substituted-2,4-diamino-6-hydroxypyrimidines can be prepared by C5-alkylation or by cyclization, followed by alkylation with specific tosylates to afford regioisomers, which are then separated and converted to free phosphonic acids . Another method involves the use of 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one as a precursor, which is converted into azido derivatives and then undergoes cycloaddition reactions to yield triazolylmethyl-pyrimidine biheterocycles .

Molecular Structure Analysis

The molecular structure of brominated pyrimidine derivatives can be characterized using various spectroscopic techniques. For example, the crystal and molecular structure of (E)-5-(2-bromovinyl-2'-deoxyuridine) has been determined using diffractometer reflections, revealing conformational features and a three-dimensional hydrogen bond network . Similarly, the structure of 5-bromo-2-hydroxy pyrimidine has been investigated using density functional theory (DFT) and spectroscopic methods, providing insights into its molecular geometry, vibrational wavenumbers, and electronic properties .

Chemical Reactions Analysis

Brominated pyrimidine derivatives can undergo a range of chemical reactions. For instance, the reaction of 2,4-diamino-6-[[(diisopropoxyphosphoryl)methoxy]ethoxy]pyrimidine with elemental bromine can yield phosphorus-protected 5-bromo derivatives . Nucleophilic reactions of 5-bromo-1-(bromoalkyl)-6-bromomethyl-2,4(1H,3H)-pyrimidinediones with various nucleophiles have been examined, leading to the formation of debrominated derivatives and bicyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyrimidine derivatives are influenced by their molecular structure. For example, the presence of bromine atoms can affect the compound's reactivity and interaction with other molecules. The electronic properties, such as the band gap energy of HOMO and LUMO, indicate charge transfer within the molecule . Additionally, the thermodynamic properties at different temperatures and non-linear optical properties can be calculated to understand the behavior of these compounds under various conditions .

科学研究应用

抗病毒活性

5-溴-2-(2-甲氧基乙氧基)嘧啶衍生物在抗病毒研究中已显示出潜力。例如,某些 5-取代的 2,4-二氨基嘧啶衍生物对细胞培养中的逆转录病毒复制表现出显着的抑制活性。值得注意的是,5-甲基和 5-卤素取代的衍生物表现出显着的抗逆转录病毒活性,与参考药物替诺福韦和替诺福韦相当,且没有明显的毒性 (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003)。

癌症治疗中的放射增敏作用

5-溴-2-脱氧尿苷 (BUdR) 是一种卤代嘧啶类似物,通过取代 DNA 中胸苷而被有效地用作癌症治疗中的放射增敏剂。放射增敏程度与胸苷替换的百分比有关。一种涉及 4-溴甲基-7-甲氧基香豆素 (BrMMC) 标记的新技术允许对 BUdR 掺入 DNA 中进行灵敏的检测和定量 (Stratford & Dennis, 1992)。

安全和危害

The safety data sheet (SDS) for 5-Bromo-2-(2-methoxyethoxy)pyrimidine can be found online . It’s important to handle this chemical with care, using personal protective equipment and ensuring adequate ventilation .

Relevant Papers There are peer-reviewed papers and technical documents related to 5-Bromo-2-(2-methoxyethoxy)pyrimidine available at Sigma-Aldrich . Please refer to these for more detailed information.

作用机制

Mode of Action

Bromopyrimidines, a related class of compounds, have been studied for their interactions with nucleophiles under microwave irradiation

Biochemical Pathways

Bromopyrimidines are known to undergo rapid nucleophilic displacement reactions , which could potentially affect various biochemical pathways.

Pharmacokinetics

Its molecular weight is 233.06 , which could influence its bioavailability and distribution within the body.

属性

IUPAC Name |

5-bromo-2-(2-methoxyethoxy)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-11-2-3-12-7-9-4-6(8)5-10-7/h4-5H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTNCKNIATISMHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC=C(C=N1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(2-methoxyethoxy)pyrimidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B3016084.png)

![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 1,3-benzodioxole-5-carboxylate](/img/structure/B3016086.png)

![(Z)-3-allyl-5-((7-methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B3016088.png)

![2-(3,4-dimethylphenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B3016092.png)

![[(Furan-2-carbonyl)methylamino]acetic acid](/img/structure/B3016096.png)

![1-(2-chloro-5-methylphenyl)-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3016098.png)

![1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B3016100.png)

![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-fluorophenyl)methanesulfonamide](/img/structure/B3016105.png)